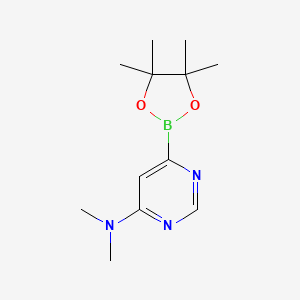
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20BN3O2 and its molecular weight is 249.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures are often used in organic synthesis , suggesting that its target could be a variety of organic compounds.
Mode of Action
It’s known that similar compounds are often used in suzuki-miyaura coupling reactions , which are used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Result of Action
As a potential reagent in organic synthesis, its primary effect would be the formation of new organic compounds through the suzuki-miyaura coupling reaction .
Activité Biologique
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is a synthetic compound that incorporates a pyrimidine structure and a dioxaborolane moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C₁₃H₂₁BN₂O₂
- Molecular Weight : 248.13 g/mol
- CAS Number : 1310385-02-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological potential. Key areas of investigation include:
-
Anticancer Activity
- The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have reported an IC₅₀ value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent cytotoxicity .
- Additionally, it demonstrated a significant reduction in lung metastasis in mouse models when compared to known therapeutic agents like TAE226 .
- Antiviral Properties
- Inhibition of Key Enzymes
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound:
- Objective : Assess the cytotoxic effects on TNBC cell lines.
- Methodology : MDA-MB-231 cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed with an IC₅₀ of 0.126 μM and a favorable selectivity index against non-cancerous cells .
Study 2: Antiviral Activity
Another study focused on the antiviral capabilities:
- Objective : Evaluate efficacy against influenza A virus strains.
- Methodology : Mice were infected with both Oseltamivir-sensitive and resistant strains.
- Results : The compound led to more than a 2-log reduction in viral loads and improved survival rates in treated groups .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other known compounds:
| Compound Name | Activity Type | IC₅₀ (μM) | Notes |
|---|---|---|---|
| N,N-Dimethyl... | Anticancer | 0.126 | Potent against MDA-MB-231 |
| TAE226 | Anticancer | Varies | Comparison standard for metastasis |
| Oseltamivir | Antiviral | Varies | Sensitive strain reference |
| Compound X | Antiviral | >10 | Less effective than N,N-Dimethyl... |
Propriétés
IUPAC Name |
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10(16(5)6)15-8-14-9/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYFXADYJWGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















